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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzamide

Cat. No.: B098135

Spectroscopic Data for 4-Methyl-3-nitrobenzamide: Data Not Available

A comprehensive search for experimental *H NMR and 3C NMR spectroscopic data for 4-
Methyl-3-nitrobenzamide has been conducted. Unfortunately, specific, verified experimental
data for this compound, including chemical shifts (8), coupling constants (J), and multiplicities,
could not be located in the publicly available scientific literature and chemical databases.

While spectral data for related isomers, such as 3-methyl-4-nitrobenzamide, and precursors
like 4-methyl-3-nitrobenzoic acid, are accessible, this information is not directly transferable to
4-Methyl-3-nitrobenzamide. The precise substitution pattern on the benzene ring significantly
influences the electronic environment of each nucleus, leading to unique chemical shifts and
coupling constants. Extrapolation from related compounds would not provide the accuracy
required for a technical guide aimed at researchers and drug development professionals.

General Principles and Expected Spectral Features

For academic context, the anticipated *H and 3C NMR spectral features of 4-Methyl-3-
nitrobenzamide can be predicted based on general principles of NMR spectroscopy.

Expected *H NMR Features:

o Aromatic Protons: Three protons on the benzene ring would exhibit complex splitting
patterns (doublets, doublet of doublets, or singlets depending on the coupling) in the
aromatic region (typically & 7.0-8.5 ppm). The electron-withdrawing nitro group and the
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amide group, along with the electron-donating methyl group, would deshield these protons to
varying extents.

o Amide Protons (-CONHz): Two broad singlets corresponding to the two amide protons would
be expected, likely in the region of & 5.5-8.5 ppm. Their chemical shift can be highly variable
depending on the solvent, concentration, and temperature due to hydrogen bonding.

o Methyl Protons (-CHs): A singlet corresponding to the three methyl protons would appear in
the upfield region, likely around & 2.3-2.7 ppm.

Expected 3C NMR Features:

e Carbonyl Carbon (-C=0): The amide carbonyl carbon would be the most downfield signal,
typically in the range of d 165-175 ppm.

o Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected in the &
120-150 ppm region. The carbon attached to the nitro group (C-3) and the carbon attached
to the amide group (C-1) would be significantly deshielded. The carbon bearing the methyl
group (C-4) would also show a characteristic shift.

e Methyl Carbon (-CHs): The methyl carbon would be the most upfield signal, typically
appearing around & 20-25 ppm.

Experimental Protocols: A General Overview

Acquiring NMR spectra for a compound like 4-Methyl-3-nitrobenzamide would typically follow
a standardized protocol.

Sample Preparation:

o A few milligrams of the purified solid 4-Methyl-3-nitrobenzamide would be dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds).

o A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to
calibrate the chemical shift scale to O ppm.

Data Acquisition:
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e The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
e For *H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

e The FID is subjected to a Fourier transform to convert the time-domain signal into a
frequency-domain spectrum.

o The resulting spectrum is then phased, baseline-corrected, and referenced to the internal
standard.

« Integration of the 'H NMR signals allows for the determination of the relative number of
protons corresponding to each peak.

Visualizations

While specific data is unavailable, the following diagrams illustrate the structure of the molecule
and the general workflow for NMR analysis.

Caption: Chemical structure of 4-Methyl-3-nitrobenzamide.
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General NMR Experimental Workflow
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Caption: A generalized workflow for NMR spectroscopy experiments.

Conclusion

For researchers, scientists, and drug development professionals requiring precise
spectroscopic data for 4-Methyl-3-nitrobenzamide, experimental determination is necessary.
The predicted features and general protocols provided here serve as a guide for such an
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analysis. Should experimental data for this specific compound become available in the future,
this guide can be updated accordingly.

 To cite this document: BenchChem. [Spectroscopic data for 4-Methyl-3-nitrobenzamide (*H
NMR, 3C NMR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098135#spectroscopic-data-for-4-methyl-3-
nitrobenzamide-h-nmr-c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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